Homoharringtonine is a naturally occurring alkaloid found in the genus Cephalotaxus, an evergreen tree native to East Asia. [] It belongs to the cephalotaxine ester family, which are known for their potent biological activities. [] Homoharringtonine has garnered significant interest in scientific research due to its antitumor and antiviral properties. [, , ]
Homoharringtonine can be extracted from the leaves of Cephalotaxus harringtonia, but this process is resource-intensive. The semisynthetic variant, omacetaxine mepesuccinate, is produced through a more efficient method that involves the direct esterification of cephalotaxine, which is also derived from the same plant. This method significantly reduces the amount of plant material required—approximately one-seventieth of that needed for natural extraction—while achieving a high purity level (99.7%) . The synthesis process includes fractional crystallization to obtain highly purified homoharringtonine in the form of a water-soluble crystalline tartaric acid salt, allowing for easier administration and better bioavailability .
The molecular formula of homoharringtonine is , with a molecular weight of approximately 695.7 g/mol. Its structure features a complex arrangement that includes multiple hydroxyl groups and a methylene group that differentiates it from its parent compound, harringtonine. The presence of these functional groups contributes to its biological activity by facilitating interactions with ribosomal sites during protein synthesis . Crystallographic studies have shown that homoharringtonine binds at the ribosomal A-site, blocking the entry of aminoacyl-tRNAs and thereby inhibiting protein elongation during translation .
Homoharringtonine primarily acts as an inhibitor of protein synthesis by interfering with ribosomal function. It competes with amino acid side chains for binding to the A-site cleft in the ribosome's peptidyl transferase center, effectively halting translation elongation. This mechanism leads to decreased levels of key proteins involved in cell survival and proliferation, such as myeloid cell leukemia-1, contributing to its antitumor effects . Additionally, homoharringtonine has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve mitochondrial dysfunction and cytochrome c release .
The primary mechanism of action of homoharringtonine involves the inhibition of protein synthesis. By binding to the ribosomal A-site, it prevents the incorporation of amino acids into growing polypeptide chains, leading to reduced protein levels essential for cancer cell survival. This action results in increased apoptosis rates within malignant cells, particularly in myeloid leukemias . Furthermore, studies have indicated that homoharringtonine alters cytokine expression profiles in immune cells, which may also contribute to its therapeutic effects against tumors .
Homoharringtonine is a white to off-white crystalline powder that is soluble in water due to its tartaric acid salt form. Its solubility facilitates intravenous or subcutaneous administration in clinical settings. The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its melting point and specific optical rotation properties are critical for characterizing purity and confirming identity during synthesis .
Homoharringtonine is primarily used in oncology as a treatment for chronic myeloid leukemia and acute myeloid leukemia. Clinical studies have demonstrated its effectiveness in patients who are resistant to tyrosine kinase inhibitors, making it a valuable option in hematological malignancy management . Beyond hematological cancers, ongoing research is exploring its potential applications against other malignancies such as non-small cell lung adenocarcinoma and triple-negative breast cancer, highlighting its broad therapeutic potential due to its unique mechanism of action against protein synthesis .
Homoharringtonine (HHT) originates from coniferous trees of the Cephalotaxus genus (C. fortunei, C. harringtonia, and related species), which have been integral to Traditional Chinese Medicine (TCM) for over two millennia. These evergreen trees, native to East Asia’s mountainous regions, were historically employed to treat diverse ailments, including malaria, rheumatism, and respiratory infections. The bark, leaves, and seeds were processed into decoctions or poultices, with early TCM texts documenting their use for "heat-clearing" and detoxification—concepts later linked to anti-inflammatory and anticancer effects [2] [5]. Notably, Cephalotaxus extracts were utilized for managing lymphoma-like symptoms and abnormal bleeding, though precise mechanistic insights remained unexplored until modern times [3] [9].
Table 1: Traditional Uses of Cephalotaxus Species in East Asian Medicine
Plant Part | Traditional Indications | Geographic Prevalence |
---|---|---|
Bark | Malaria, rheumatism | China, Korea |
Leaves | Cough, fever, skin ailments | Mountainous regions |
Seeds | Lymphatic swellings, vaginal cysts | Cultivated gardens |
Whole plant | Detoxification, "heat-clearing" | TCM apothecaries |
The systematic study of Cephalotaxus alkaloids began in the 1960s–1970s, driven by ethnobotanical leads. In 1969, Powell et al. identified four key alkaloids—cephalotaxine, harringtonine, homoharringtonine, and isoharringtonine—from C. harringtonia seeds. They demonstrated that HHT and harringtonine exhibited potent antileukemic activity in murine models, reducing leukemia cell proliferation by >80% at nanomolar concentrations [3] [4]. Structural elucidation revealed HHT (C₂₉H₃₉NO₉) as a cephalotaxine ester derivative, differing from harringtonine by a single methylene group in its side chain. This minor structural variation significantly enhanced HHT’s metabolic stability and bioavailability [4] [7].
By 1977, Chinese researchers optimized extraction protocols using ethanol-based reflux and chromatographic separation, enabling clinical-grade HHT production. Semisynthetic routes were later developed to bypass natural scarcity; for example, esterifying cephalotaxine with synthetic side-chain precursors yielded HHT analogues with improved efficacy [2] [7].
Table 2: Key Alkaloids Isolated from Cephalotaxus Species
Alkaloid | Molecular Formula | Structural Feature | Bioactivity |
---|---|---|---|
Cephalotaxine | C₁₈H₂₁NO₄ | Parent tetracyclic core | Weak antitumor activity |
Harringtonine | C₂₈H₃₇NO₉ | C-3' hydroxyethyl ester side chain | IC₅₀: 0.1 μM (L1210 leukemia) |
Homoharringtonine | C₂₉H₃₉NO₉ | C-3' hydroxypropyl ester side chain | IC₅₀: 0.05 μM (L1210 leukemia) |
Isoharringtonine | C₂₉H₃₉NO₉ | Isomeric side chain orientation | Moderate activity |
The transformation of HHT into a clinically validated drug exemplifies the "reverse pharmacology" approach, where traditional knowledge guides modern drug development. Initial clinical trials in China (1970s–1980s) showed HHT induced remission in 60–80% of acute myeloid leukemia (AML) patients, igniting global interest [1] [5]. Mechanistic studies revealed HHT inhibits protein synthesis by binding the ribosomal A-site, preventing aminoacyl-tRNA accommodation during translation initiation. This preferentially affects short-lived oncoproteins (e.g., BCR-ABL in chronic myeloid leukemia, c-MYC), causing cell-cycle arrest and apoptosis [2] [7].
The U.S. FDA approved HHT (as omacetaxine mepesuccinate, brand Synribo®) in 2012 for tyrosine kinase inhibitor (TKI)-resistant chronic myeloid leukemia (CML). This approval hinged on phase II trials where HHT achieved major cytogenetic responses in 18–35% of T315I-mutant CML patients [7]. Contemporary research explores HHT’s potential beyond hematologic malignancies:
Table 3: Key Milestones in Homoharringtonine Development
Year | Development | Significance |
---|---|---|
1969 | Powell isolates Cephalotaxus alkaloids | First identification of HHT’s antileukemic potential |
1977 | Clinical trials in China for AML | Demonstrated >60% remission rates |
1990s | Mechanism elucidated: protein synthesis inhibition | Rationale for targeting hematologic malignancies |
2012 | FDA approval for TKI-resistant CML | Validated HHT as modern antineoplastic agent |
2020s | Nanodelivery systems and epigenetic applications | Expansion into solid tumors and combination therapies |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1